{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol
Overview
Description
{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol is an organic compound characterized by a cyclobutyl ring substituted with a methanol group and a 3-methylbenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanol Group: The methanol group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by a hydroxyl group.
Attachment of the 3-Methylbenzyl Ether: The final step involves the etherification of the hydroxyl group with 3-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
{3-[(3-Methylbenzyl)oxy]cyclopropyl}methanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
{3-[(3-Methylbenzyl)oxy]cyclopentyl}methanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
[3-[(3-methylphenyl)methoxy]cyclobutyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-3-2-4-11(5-10)9-15-13-6-12(7-13)8-14/h2-5,12-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRHQHMMZRGYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.